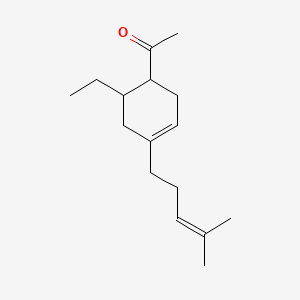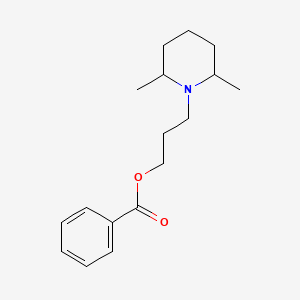
2,6-Dimethyl-1-piperidinepropanol benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-1-piperidinepropanol benzoate is a chemical compound with the molecular formula C17H25NO2 and a molecular weight of 275.43 g/mol . This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-1-piperidinepropanol benzoate involves the reaction of 2,6-dimethyl-1-piperidinepropanol with benzoic acid or its derivatives. One common method includes the esterification of 2,6-dimethyl-1-piperidinepropanol with benzoic acid in the presence of a dehydrating agent such as thionyl chloride in benzene at low temperatures (0°C to 5°C) .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-1-piperidinepropanol benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoate ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
2,6-Dimethyl-1-piperidinepropanol benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antiarrhythmic effects.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-1-piperidinepropanol benzoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with ion channels or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpiperidine: A related compound with similar structural features but different functional groups.
2,6-Dimethyl-1-piperidinepropanol: The precursor to the benzoate ester, with different chemical properties and reactivity.
Uniqueness
2,6-Dimethyl-1-piperidinepropanol benzoate is unique due to its specific ester functional group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in medicinal chemistry where ester groups can influence the pharmacokinetics and pharmacodynamics of the compound.
Properties
CAS No. |
93991-98-1 |
|---|---|
Molecular Formula |
C17H25NO2 |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
3-(2,6-dimethylpiperidin-1-yl)propyl benzoate |
InChI |
InChI=1S/C17H25NO2/c1-14-8-6-9-15(2)18(14)12-7-13-20-17(19)16-10-4-3-5-11-16/h3-5,10-11,14-15H,6-9,12-13H2,1-2H3 |
InChI Key |
KWWDBLNKFRFBAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1CCCOC(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


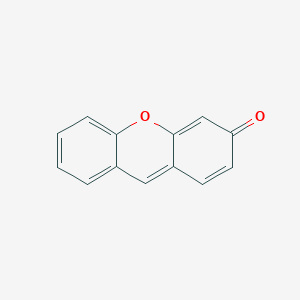
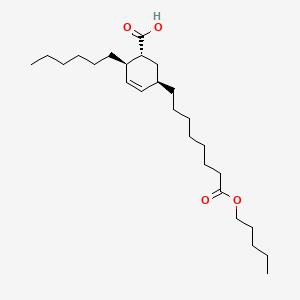
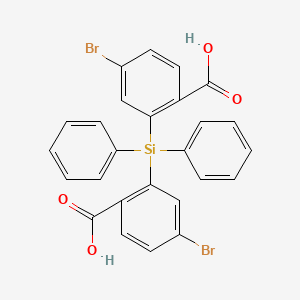
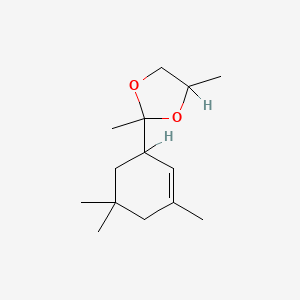
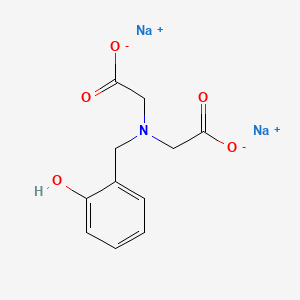
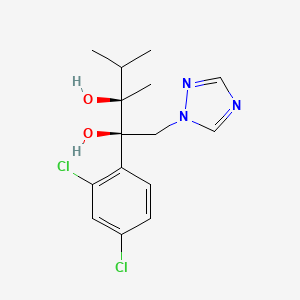

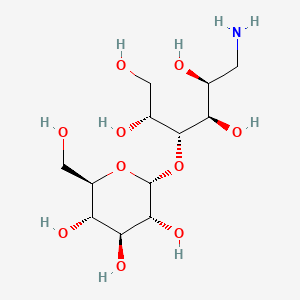
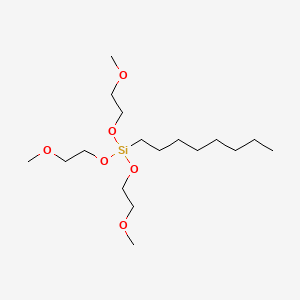
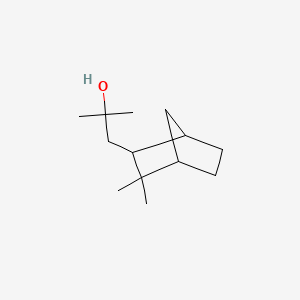
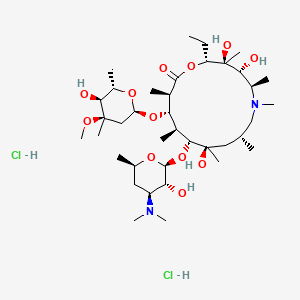
![Diethyl 2-[(3-cyclohexyl-3-hydroxypropyl)amino]nonanedioate](/img/structure/B12688587.png)
